9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole
Overview
Description
9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole, also known as JNJ-67953964, is a novel selective antagonist of the orexin-1 receptor. Orexin-1 receptor antagonists have been studied for their potential use in treating sleep disorders, addiction, and obesity.
Mechanism of Action
9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole is a selective antagonist of the orexin-1 receptor. Orexin-1 receptors are located in the hypothalamus and are involved in the regulation of wakefulness, arousal, and appetite. By blocking the orexin-1 receptor, 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole reduces wakefulness, drug-seeking behavior, and food intake.
Biochemical and Physiological Effects:
9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole has been shown to reduce wakefulness and increase sleep time in animal models. In addition, 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole has been shown to reduce drug-seeking behavior and food intake in animal models. 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole does not appear to have any significant effects on heart rate, blood pressure, or body temperature.
Advantages and Limitations for Lab Experiments
9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole is a selective antagonist of the orexin-1 receptor, which makes it a useful tool for studying the role of the orexin-1 receptor in sleep, addiction, and obesity. However, 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole is a relatively new compound and its pharmacokinetics and pharmacodynamics have not been fully characterized. In addition, 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole is not currently available commercially, which may limit its use in some experiments.
Future Directions
There are several potential future directions for research on 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole. One area of interest is the use of 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole in treating sleep disorders, addiction, and obesity in humans. Another area of interest is the development of more selective orexin-1 receptor antagonists with improved pharmacokinetics and pharmacodynamics. Finally, the role of the orexin-1 receptor in other physiological processes, such as stress and anxiety, may also be an area of future research.
Scientific Research Applications
9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole has been studied for its potential use in treating sleep disorders, addiction, and obesity. Orexin-1 receptor antagonists have been shown to reduce wakefulness and increase sleep time in animal models. 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole has been shown to reduce food intake and body weight in animal models of obesity.
properties
IUPAC Name |
4-[1-[(9-ethylcarbazol-3-yl)methyl]piperidin-3-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-2-27-23-8-4-3-7-21(23)22-16-19(9-10-24(22)27)17-25-11-5-6-20(18-25)26-12-14-28-15-13-26/h3-4,7-10,16,20H,2,5-6,11-15,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMSCWWEWBLSPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCCC(C3)N4CCOCC4)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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